molecular formula C18H25NO2 B15276553 Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate

Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate

Cat. No.: B15276553
M. Wt: 287.4 g/mol
InChI Key: SBHLAJVQBRCUOA-BHYGNILZSA-N
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Description

Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate is a chiral compound with a complex structure that includes an allyl group, a phenylethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the allyl and phenylethyl groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. For example, the use of Fmoc-protected Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction can yield the desired compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction of the ester group.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S,3R)-3-allyl-1-(®-1-phenylethyl)pyrrolidine-2-carboxylate: A diastereomer with different stereochemistry.

    Methyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and analogs. This uniqueness makes it valuable in applications requiring high selectivity and specificity.

Properties

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

ethyl (2R,3S)-1-[(1S)-1-phenylethyl]-3-prop-2-enylpyrrolidine-2-carboxylate

InChI

InChI=1S/C18H25NO2/c1-4-9-16-12-13-19(17(16)18(20)21-5-2)14(3)15-10-7-6-8-11-15/h4,6-8,10-11,14,16-17H,1,5,9,12-13H2,2-3H3/t14-,16-,17+/m0/s1

InChI Key

SBHLAJVQBRCUOA-BHYGNILZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](CCN1[C@@H](C)C2=CC=CC=C2)CC=C

Canonical SMILES

CCOC(=O)C1C(CCN1C(C)C2=CC=CC=C2)CC=C

Origin of Product

United States

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